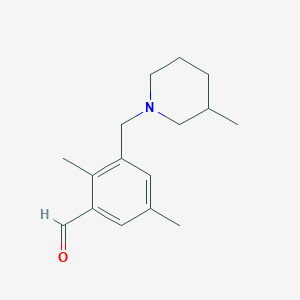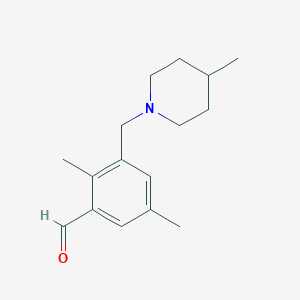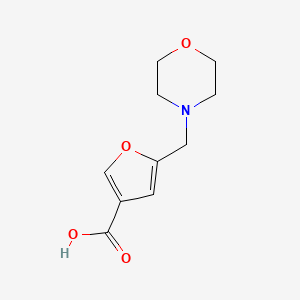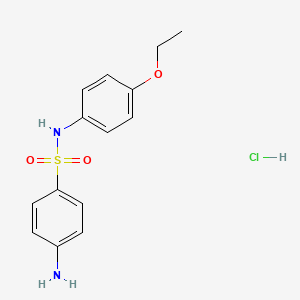![molecular formula C15H23Cl2N3 B1369126 [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride CAS No. 435342-22-6](/img/structure/B1369126.png)
[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride
Overview
Description
2-(1H-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride (2-IEP-4-DC) is an indole-based piperidin-4-ylamine derivative that has been widely studied for its potential pharmaceutical and biological applications. It is a synthetic compound that has been used in the laboratory for the synthesis of various compounds and in research studies to investigate its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Antiallergic Potential
Research by Menciu et al. (1999) in the "Journal of Medicinal Chemistry" explored novel antiallergic compounds, including derivatives similar to [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride. They found that certain compounds in this series were significantly more potent than existing antiallergic drugs in histamine release assays and exhibited promising antiallergic activity in vivo (Menciu et al., 1999).
Neuroprotection and Anti-Ischemic Activity
A study conducted by Zhong et al. (2020) in "Chemistry & Biodiversity" investigated a series of aryloxyethylamine derivatives, including structures similar to [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride, for their neuroprotective and anti-ischemic activities. Several compounds showed significant protection of PC12 cells against glutamate-induced cell death and prolonged survival time in mice models of acute cerebral ischemia (Zhong et al., 2020).
Corrosion Inhibition
Verma et al. (2016) in the "Journal of Molecular Liquids" explored the efficacy of 3-amino alkylated indoles, structurally related to [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride, as corrosion inhibitors for mild steel in acidic solutions. Their findings suggested that compounds with cyclic amino groups, like the piperidine ring, exhibit high inhibition efficiency, highlighting potential applications in material science and engineering (Verma et al., 2016).
Antimicrobial Activity
Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which shares structural similarities with [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride, demonstrated moderate to high antimicrobial activity against various bacterial strains. This study, published in the "Journal of Saudi Chemical Society" by Khalid et al. (2016), suggests potential applications in developing new antimicrobial agents (Khalid et al., 2016).
Cannabinoid Receptor Modulation
Price et al. (2005) in "Molecular Pharmacology" investigated the effects of novel compounds, including structures related to [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride, on the cannabinoid CB1 receptor. These compounds demonstrated allosteric modulation of the receptor, suggesting potential therapeutic applications in modulating cannabinoid receptor activity (Price et al., 2005).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3.2ClH/c1-2-4-15-14(3-1)12(11-18-15)5-10-17-13-6-8-16-9-7-13;;/h1-4,11,13,16-18H,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXUKWUGMFSIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCC2=CNC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



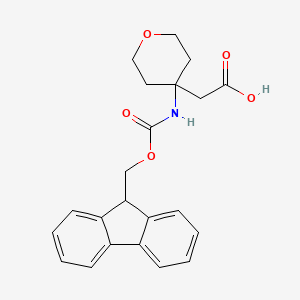
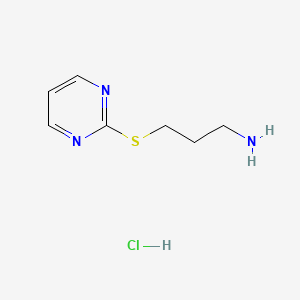
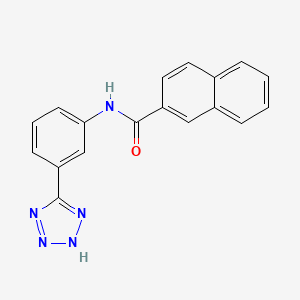
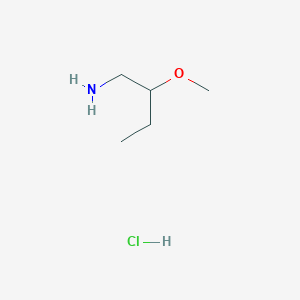
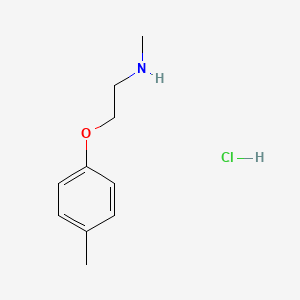

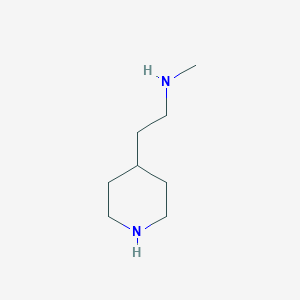
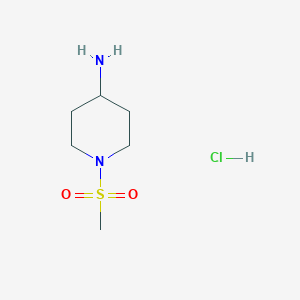
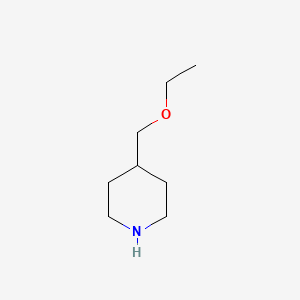
![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)
